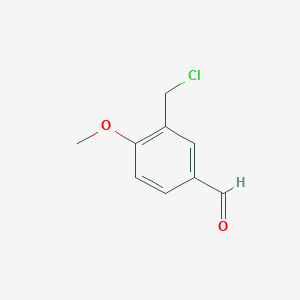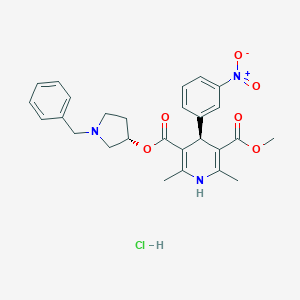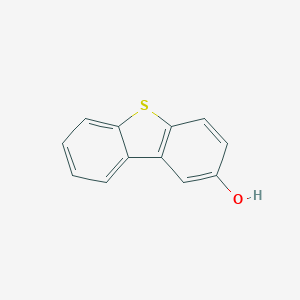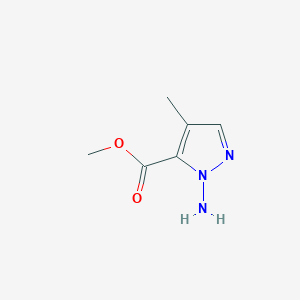![molecular formula C16H13KN2O7S B123003 Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate CAS No. 34265-46-8](/img/structure/B123003.png)
Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate (K4-[(4-AOMCP)DBS]) is a water-soluble, organic compound that has been used in a variety of scientific research applications. K4-[(4-AOMCP)DBS] has been used to study the biochemical and physiological effects of a variety of compounds, as well as to provide a reliable method of synthesizing and purifying a range of compounds.
Wissenschaftliche Forschungsanwendungen
K4-[(4-AOMCP)DBS] has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of a variety of compounds, as well as to provide a reliable method of synthesizing and purifying a range of compounds. K4-[(4-AOMCP)DBS] has also been used to study the effects of drugs on the body, as well as to study the effects of environmental pollutants on living organisms.
Wirkmechanismus
K4-[(4-AOMCP)DBS] is a water-soluble, organic compound that can be used to study the biochemical and physiological effects of a variety of compounds. The compound is able to interact with biological molecules, such as proteins and enzymes, in order to modify their function. K4-[(4-AOMCP)DBS] also has the ability to interact with cell membranes, allowing it to alter the permeability of the membrane and modify the transport of molecules across the membrane.
Biochemical and Physiological Effects
K4-[(4-AOMCP)DBS] has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, alter the permeability of cell membranes, and modulate the activity of proteins. K4-[(4-AOMCP)DBS] has also been found to have an effect on the expression of genes, as well as to have an effect on the metabolism of cells.
Vorteile Und Einschränkungen Für Laborexperimente
K4-[(4-AOMCP)DBS] has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to use in a variety of experiments. It is also relatively stable, allowing it to be stored and used for extended periods of time. Additionally, K4-[(4-AOMCP)DBS] is relatively non-toxic, making it safe to use in a variety of experiments.
However, K4-[(4-AOMCP)DBS] also has some limitations for use in laboratory experiments. It is not as effective as some other compounds at modulating the activity of proteins and enzymes, making it less useful for certain types of experiments. Additionally, K4-[(4-AOMCP)DBS] is not as effective as some other compounds at modulating the expression of genes, making it less useful for certain types of experiments.
Zukünftige Richtungen
The use of K4-[(4-AOMCP)DBS] in scientific research is still in its infancy. There are several potential future directions for the use of K4-[(4-AOMCP)DBS] in scientific research. These include the use of K4-[(4-AOMCP)DBS] to study the effects of drugs on the body, the use of K4-[(4-AOMCP)DBS] to study the effects of environmental pollutants on living organisms, the use of K4-[(
Synthesemethoden
K4-[(4-AOMCP)DBS] is synthesized through a two-step process. The first step involves the synthesis of 4-acetyloxy-3-methoxycarbonylphenyl diazenylbenzenesulfonate (4-AOMCP-DBS) by reacting 4-acetyloxy-3-methoxycarbonylphenyl (4-AOMCP) with diazenylbenzenesulfonate (DBS). The second step involves the reaction of 4-AOMCP-DBS with potassium hydroxide (KOH) to form K4-[(4-AOMCP)DBS]. The reaction can be represented by the following equation:
4-AOMCP + DBS → 4-AOMCP-DBS
KOH + 4-AOMCP-DBS → K4-[(4-AOMCP)DBS]
Eigenschaften
IUPAC Name |
potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7S.K/c1-10(19)25-15-8-5-12(9-14(15)16(20)24-2)18-17-11-3-6-13(7-4-11)26(21,22)23;/h3-9H,1-2H3,(H,21,22,23);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDCJFYMQPXNTC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C(=O)OC.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13KN2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)


![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)




